Anti-inflammatory agent 55
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Overview
Description
It exhibits significant anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and reducing the expression of inducible nitric oxide synthase, tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta . This compound has shown promise in suppressing lipopolysaccharide-induced nitric oxide production in RAW264.7 macrophages with an IC50 of 0.8 micromolar .
Preparation Methods
The synthesis of Anti-inflammatory agent 55 involves a multi-step process starting from Coixol. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
Anti-inflammatory agent 55 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory agent 55 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of Coixol derivatives.
Biology: The compound is employed in biological studies to investigate its effects on inflammatory pathways and cellular responses.
Mechanism of Action
The mechanism of action of Anti-inflammatory agent 55 involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway. This pathway plays a crucial role in regulating the immune response to infection. By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines such as inducible nitric oxide synthase, tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta . This leads to a decrease in inflammation and associated symptoms .
Comparison with Similar Compounds
Anti-inflammatory agent 55 can be compared with other similar compounds such as:
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes.
Aspirin: Another nonsteroidal anti-inflammatory drug that irreversibly inhibits cyclooxygenase enzymes.
Naproxen: A nonsteroidal anti-inflammatory drug that provides longer-lasting relief compared to ibuprofen.
Celecoxib: A selective cyclooxygenase-2 inhibitor that reduces inflammation with fewer gastrointestinal side effects
This compound is unique due to its specific inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which distinguishes it from other nonsteroidal anti-inflammatory drugs that primarily target cyclooxygenase enzymes .
Properties
Molecular Formula |
C17H15N3O7 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
(E)-N-[2-(6-methoxy-2-oxo-1,3-benzoxazol-3-yl)ethyl]-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H15N3O7/c1-25-12-2-5-13-14(10-12)27-17(22)19(13)9-8-18-15(21)6-3-11-4-7-16(26-11)20(23)24/h2-7,10H,8-9H2,1H3,(H,18,21)/b6-3+ |
InChI Key |
IVMYOCZCDZOSDA-ZZXKWVIFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)C=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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